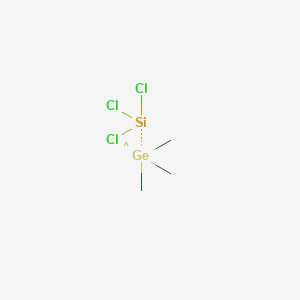
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol
Descripción general
Descripción
The compound 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is a derivative of the 1,2,4-triazole class, which is known for its broad spectrum of biological activity, including antiviral, anti-inflammatory, anti-tubercular, antimicrobial, antioxidant, and anticancer properties. These derivatives are also recognized for their low toxicity, making them promising candidates for the development of new pharmaceuticals .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives often involves cyclization reactions. For instance, the basic nucleus of a related compound, 4-(amino)-5-phenyl-1,2,4-triazole-3-thiol, was synthesized by cyclization of potassium dithiocarbazinate with hydrazine hydrate in water under reflux conditions . Another environmentally benign method for synthesizing similar compounds involves I2-mediated oxidative C-N and N-S bond formations in water, which is a metal-free method exhibiting excellent substrate tolerance and scalability .
Molecular Structure Analysis
The molecular structure of triazole derivatives has been extensively studied using various spectroscopic and theoretical methods. For example, the crystal structure of a related compound, 4-Amino-5-(1-hydroxy-ethyl)-2,4-dihydro-[1,2,4]triazole-3-thione, was determined by single-crystal X-ray analysis, and its stability was confirmed through thermodynamic calculations . The structure of another derivative, 5-[(1H-1,2,4-triazol-1-yl)methyl]-4-(2,3-dimethoxybenzylideneamino)-2H-1,2,4-triazole-3(4H)-thione monohydrate, was elucidated by X-ray crystallography, revealing dihedral angles and supramolecular interactions that stabilize the crystal structure .
Chemical Reactions Analysis
The reactivity of triazole derivatives can be explored through their ability to undergo further chemical transformations. For instance, 4-Amino-5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol was used as a precursor to synthesize various compounds with potential antimicrobial and antitubercular activities by reacting with aromatic aldehydes and undergoing cyclo-condensation reactions . The Schiff base formation is another common reaction, as seen in the synthesis of 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol .
Physical and Chemical Properties Analysis
The physical and chemical properties of triazole derivatives are characterized by their solubility in organic solvents, melting points, and stability. These properties are typically investigated using methods such as NMR spectroscopy, mass spectrometry, and thermogravimetric analysis. For example, the synthesized compounds in one study were confirmed by physical parameters like melting point and spectroscopic methods . Another study synthesized derivatives of 4-amino-5-(4-(tert-butyl)phenyl)-4H-1,2,4-triazoles-3-thiol and investigated their physical and chemical properties according to the State Pharmacopoeia of Ukraine .
Aplicaciones Científicas De Investigación
Antimicrobial and Antifungal Activities
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol and its derivatives exhibit significant antimicrobial and antifungal activities. Studies have shown that various derivatives of this compound, synthesized through different methods, demonstrate good or moderate antimicrobial activity against a range of pathogens, making them promising candidates for the development of new antimicrobial agents (Bayrak et al., 2009); (Kravchenko et al., 2017).
Synthesis and Structural Features
The synthesis and exploration of the structural features of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol derivatives have been a focus in recent research. These studies involve the synthesis of new derivatives and an examination of their physical and chemical properties. This work is foundational for further exploration of these compounds in various biological applications (Aksyonova-Seliuk et al., 2018).
Corrosion Inhibition
A novel application of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol is in the field of corrosion inhibition, particularly for metals like copper. Studies have demonstrated that derivatives of this compound can significantly inhibit corrosion in specific environments, such as in saline solutions. This finding opens new avenues for using these compounds in industrial and engineering applications to protect metals from corrosion (Chauhan et al., 2019).
Potential Pharmacological Applications
Several studies have explored the potential pharmacological applications of 4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol derivatives. These compounds have been found to have various biological activities, including antibacterial, antifungal, and antitumor effects. This broad spectrum of biological activity makes them candidates for further pharmacological research and potential drug development (Ovsepyan et al., 2018).
Propiedades
IUPAC Name |
4-amino-3-propan-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N4S/c1-3(2)4-7-8-5(10)9(4)6/h3H,6H2,1-2H3,(H,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKHPTMIZKBTYKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NNC(=S)N1N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Amino-5-isopropyl-4H-1,2,4-triazole-3-thiol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[2-(4-Hydroxyphenylsulfanyl)ethyl]propionamide](/img/structure/B114517.png)
![7-(Acetyloxy)-4-hydroxy-N,N,N-trimethyl-10-oxo-3,5,9-trioxa-4-phosphadodecane-1-aminium]](/img/structure/B114518.png)


![4-[4-(3,4-Dihydroxyphenyl)pyrrolidin-3-yl]benzene-1,2-diol](/img/structure/B114527.png)








